molecular formula C14H8N2 B14673264 Acridine-1-carbonitrile CAS No. 42978-64-3

Acridine-1-carbonitrile

Cat. No.: B14673264
CAS No.: 42978-64-3
M. Wt: 204.23 g/mol
InChI Key: XDIFOIHGJGSGQB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridine-1-carbonitrile can be synthesized through a one-pot, three-component method involving the Michael addition to enaminones. This method can be achieved using both microwave irradiation and conventional heating . The reaction typically involves the use of aromatic aldehydes, 1,3-dicarbonyl compounds, and a source of nitrogen.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions: Acridine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acridone derivatives.

    Reduction: Reduction reactions can yield dihydroacridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the acridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include acridone derivatives, dihydroacridine derivatives, and various substituted acridine compounds.

Mechanism of Action

The biological activity of acridine-1-carbonitrile is primarily due to its ability to intercalate with DNA. The planar structure of the acridine ring allows it to insert between nucleotide base pairs, disrupting the DNA helix and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation can lead to the inhibition of DNA replication and transcription, making this compound a potential anticancer agent.

Comparison with Similar Compounds

Uniqueness: Acridine-1-carbonitrile stands out due to its unique nitrile functional group, which can be further modified to create a variety of derivatives with potentially enhanced biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry.

Properties

CAS No.

42978-64-3

Molecular Formula

C14H8N2

Molecular Weight

204.23 g/mol

IUPAC Name

acridine-1-carbonitrile

InChI

InChI=1S/C14H8N2/c15-9-11-5-3-7-14-12(11)8-10-4-1-2-6-13(10)16-14/h1-8H

InChI Key

XDIFOIHGJGSGQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3C#N

Origin of Product

United States

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